molecular formula C23H19N3O B2897021 N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide CAS No. 2034512-81-5

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide

Cat. No. B2897021
CAS RN: 2034512-81-5
M. Wt: 353.425
InChI Key: JNBMBBSVZDBADU-UHFFFAOYSA-N
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Description

“N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide” is a complex organic compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthyl group, which is a fused two-ring system. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Heterocycles like naphthoand benzopyranopyrimidines, which share structural motifs with N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide, play crucial roles in pharmaceutical chemistry due to their antibacterial and fungicidal activity, antagonism of neuropeptide S receptors, and antiallergic properties. Novel methods for synthesizing such compounds involve the use of amino uracils and o-hydroxybenzyl alcohols, highlighting the importance of these heterocycles in drug discovery and development (Osyanin et al., 2014).

Antagonists for Therapeutic Applications

Compounds structurally related to this compound, such as αvβ3 receptor antagonists, have shown promise in the prevention and treatment of osteoporosis. These antagonists exhibit excellent in vitro profiles and pharmacokinetics in several animal models, underscoring their potential in clinical development for treating bone-related diseases (Coleman et al., 2004).

Neurological Disease Research

Studies using derivatives of naphthyl compounds, such as those used to visualize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, represent another significant research application. These compounds aid in the noninvasive monitoring of disease progression and the evaluation of therapeutic interventions (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of naphthyl-pyrimidine derivatives for their antimicrobial properties reveal the utility of these compounds in combating bacterial and fungal infections. The diversity in the antimicrobial efficacy of these derivatives highlights their potential in developing new antibiotics (Vijayaramalingam et al., 2007).

Drug Discovery and Molecular Interactions

Investigations into the binding interactions of naphthylamine-based compounds with various receptors provide insights into the design of drugs with improved selectivity and efficacy for treating psychiatric disorders. These studies underscore the importance of structural variations in modulating receptor affinity and drug action (Carato et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, (2-Phenylpyrimidin-5-yl)methanol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the significant biological and therapeutic value of pyrimidine derivatives , it would be interesting to further study “N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-naphthamide” and similar compounds. Their synthesis, properties, and potential applications in medicine could be valuable areas of research.

properties

IUPAC Name

N-[2-(2-phenylpyrimidin-5-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c27-23(21-12-6-10-18-7-4-5-11-20(18)21)24-14-13-17-15-25-22(26-16-17)19-8-2-1-3-9-19/h1-12,15-16H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBMBBSVZDBADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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